
Benzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C15H14ClN3O2 and a molecular weight of 303.74 g/mol . This compound is characterized by the presence of a benzyl group, a chloropyrimidine moiety, and a cyclopropylcarbamate structure. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(5-chloropyrimidin-2-yl)cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions:
Oxidation: Benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are often carried out in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, where the chlorine atom is replaced by the nucleophile.
科学的研究の応用
Chemistry: Benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in medicinal chemistry and materials science .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in assays to investigate enzyme inhibition and receptor binding .
Medicine: It is explored for its pharmacological properties and its ability to modulate biological pathways .
Industry: In the industrial sector, benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
作用機序
The mechanism of action of benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
- Benzyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate
- Benzyl N-[1-(5-fluoropyrimidin-2-yl)cyclopropyl]carbamate
- Benzyl N-[1-(5-methylpyrimidin-2-yl)cyclopropyl]carbamate
Comparison: Compared to its analogs, benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate is unique due to the presence of the chlorine atom in the pyrimidine ring. This chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity. The differences in halogen substitution (chlorine, bromine, fluorine) can lead to variations in the compound’s chemical and pharmacological properties .
特性
分子式 |
C15H14ClN3O2 |
|---|---|
分子量 |
303.74 g/mol |
IUPAC名 |
benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C15H14ClN3O2/c16-12-8-17-13(18-9-12)15(6-7-15)19-14(20)21-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,19,20) |
InChIキー |
UXIIQASRDGKQGL-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=NC=C(C=N2)Cl)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



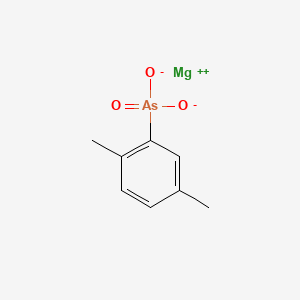
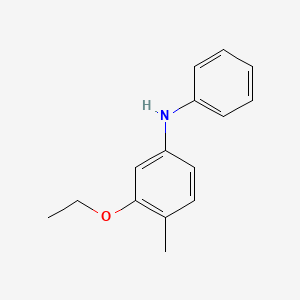
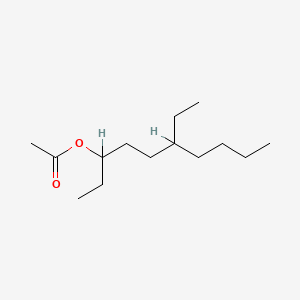
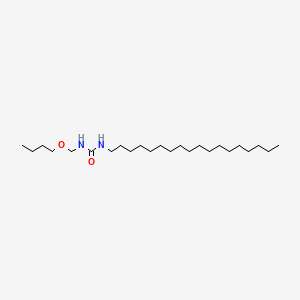
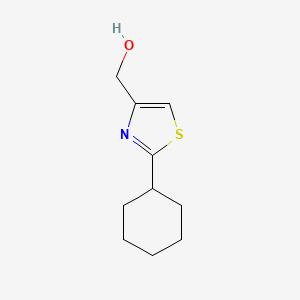

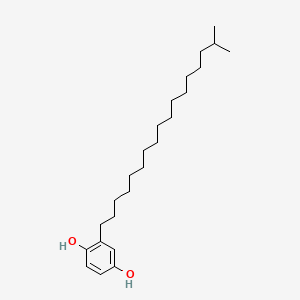

![4,4'-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one)](/img/structure/B12642396.png)
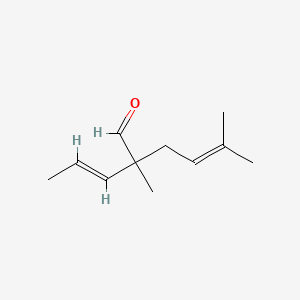
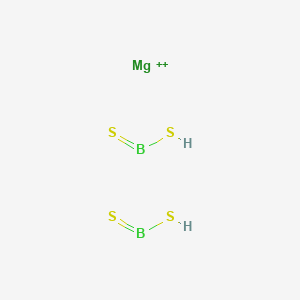
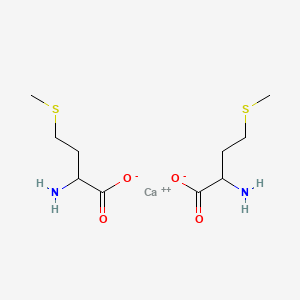
![bis[(2R)-2-methylpentoxy]-oxophosphanium](/img/structure/B12642426.png)
